利福平 AF 013

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

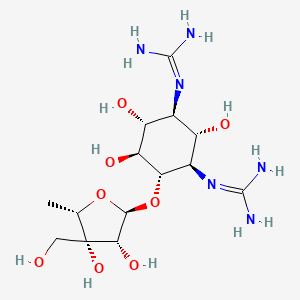

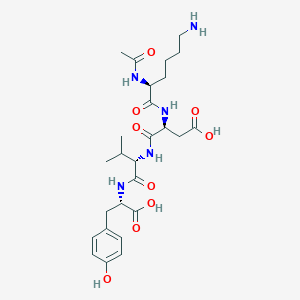

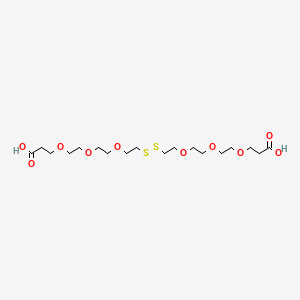

Rifampicin AF 013 is a derivative of rifamycin, specifically an O-n-octyloxime of 3-formylrifamycin SV . It acts as an inhibitor of nucleic acid polymerases . When intact cells are incubated with Rifampicin AF 013, a rapid and extensive disintegration of the plasma membrane takes place .

Molecular Structure Analysis

The chemical formula of Rifampicin AF 013 is C46H64N2O13, with an exact mass of 853.46 . Further structural analysis would require more specific data.科学研究应用

抑制突变细菌中的 RNA 聚合酶:利福平 AF 013 抑制大肠杆菌的利福平耐药 (rif-r) 突变体中的 RNA 聚合酶,与利福平对野生型酶的作用机制不同。这对解决抗生素耐药性具有重要意义 (Riva, Fietta, & Silvestri, 1972).

对活细胞中核 RNA 合成的影响:该化合物完全抑制活细胞中核仁和染色体 RNA 的合成,显示出研究 RNA 合成和加工的潜力 (Egyházi, 1975).

特异性抑制核酸聚合酶:作为利福霉素衍生物,它特异性抑制各种核酸聚合酶,包括 RNA 和 DNA 导向的 DNA 聚合酶,而不影响非聚合酶。这种特异性使其对于研究这些酶以及作为抗病毒剂具有价值 (Gerard, Gurgo, Grandgenett, & Green, 1973).

干扰利福平耐药突变体中的 RNA 聚合酶:它对利福平耐药突变体的 RNA 聚合酶的影响不同于利福平,为抗生素耐药性的机制提供了见解 (Fietta & Silvestri, 1975).

抑制维生素 D3 受体结合:它抑制 1,25-二羟基维生素 D3 受体复合物与 DNA 的结合,表明在研究受体-DNA 相互作用和信号通路中具有潜在作用 (Mellon, 1984).

抑制病毒 RNA 依赖性 DNA 聚合酶:它显示出抑制病毒 RNA 依赖性 DNA 聚合酶活性的作用,表明在抗病毒研究中具有潜在应用 (Barlati, 1972).

作用机制

Rifampicin, from which Rifampicin AF 013 is derived, inhibits bacterial DNA-dependent RNA polymerase . This inhibition occurs by forming a stable drug-enzyme complex . It’s reasonable to assume that Rifampicin AF 013 may have a similar mechanism of action, but specific studies would be needed to confirm this.

未来方向

There is a clear need for further studies and surveillance systems to better estimate the prevalence and incidence of rifampicin-resistant tuberculosis . As Rifampicin AF 013 is a derivative of rifampicin, it could potentially play a role in these future directions.

Relevant Papers Two papers were found that directly mention Rifampicin AF 013. One discusses the inhibition of nuclear RNA synthesis by Rifampicin AF 013 in living cells . The other paper discusses the cytolytic effect of Rifampicin AF 013 on intact cells .

属性

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-octoxyiminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

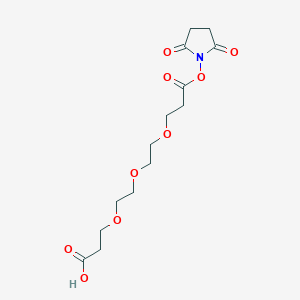

InChI |

InChI=1S/C46H64N2O13/c1-11-12-13-14-15-16-21-59-47-23-31-36-41(54)34-33(40(31)53)35-43(29(7)39(34)52)61-46(9,44(35)55)58-22-20-32(57-10)26(4)42(60-30(8)49)28(6)38(51)27(5)37(50)24(2)18-17-19-25(3)45(56)48-36/h17-20,22-24,26-28,32,37-38,42,50-54H,11-16,21H2,1-10H3,(H,48,56)/b18-17+,22-20+,25-19-,47-23+/t24-,26+,27+,28+,32-,37-,38+,42+,46-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEDDHSJILGOKQ-POAHWZAMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

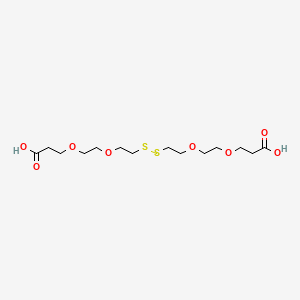

Canonical SMILES |

CCCCCCCCON=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

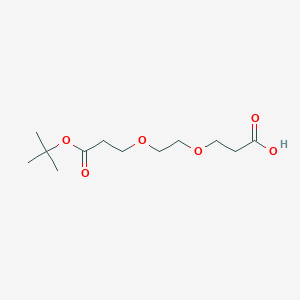

Isomeric SMILES |

CCCCCCCCO/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)N2)/C)C)O)C)O)C)OC(=O)C)C)OC)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H64N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

853.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35225-13-9 |

Source

|

| Record name | AF 013 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035225139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is Rifampicin AF/013 and how does it affect RNA synthesis?

A: Rifampicin AF/013 is a derivative of the antibiotic Rifampicin and a potent inhibitor of bacterial DNA-dependent RNA polymerase. Unlike Rifampicin, Rifampicin AF/013 specifically blocks the initiation of RNA synthesis without significantly affecting the elongation of already initiated RNA chains [, , , , ]. This selective inhibition makes it a valuable tool for studying transcription initiation and differentiating it from RNA chain elongation.

Q2: How does Rifampicin AF/013 achieve its inhibitory effect on RNA polymerase?

A: Rifampicin AF/013 binds to the β-subunit of bacterial RNA polymerase near the active site. This binding interferes with the formation of the first phosphodiester bond between the initiating nucleotides, effectively preventing the initiation of RNA synthesis [].

Q3: How has Rifampicin AF/013 been used to study the specificity of transcription?

A: Researchers have employed Rifampicin AF/013 to investigate the factors that contribute to the specific transcription of ribosomal RNA (rRNA) by RNA polymerase I in isolated nucleoli. By selectively inhibiting random transcription initiation by potentially released RNA polymerase I molecules, Rifampicin AF/013 allowed researchers to demonstrate that the fidelity of pre-rRNA transcription is maintained both by the tight binding of RNA polymerase I to the template and by factors within intact nucleoli that prevent non-specific transcription [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[2-[(4-Chlorophenyl)methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]-[(3,5-ditert-butylphenyl)methyl]amino]benzoic acid](/img/structure/B605119.png)